molecular formula C11H10N2O5 B3285344 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)- CAS No. 80167-57-3

2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-

Cat. No.: B3285344
CAS No.: 80167-57-3
M. Wt: 250.21 g/mol
InChI Key: FKOSENKSAUZHBE-VOTSOKGWSA-N
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Description

The compound 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)- (CAS: 42537-58-6) is an α,β-unsaturated ester featuring a 2-nitrophenylamino substituent at the 4-oxo position . Its molecular formula is C₁₁H₁₀N₂O₅, with a monoisotopic mass of 250.059 Da. The (E)-stereochemistry of the double bond is critical for its reactivity and interactions in synthetic applications, such as asymmetric aza-Michael additions in pharmaceutical synthesis . This compound serves as a key intermediate in the preparation of caprolactams, which are precursors to angiotensin-converting enzyme (ACE) inhibitors like benazepril .

Properties

IUPAC Name

methyl (E)-4-(2-nitroanilino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-7H,1H3,(H,12,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOSENKSAUZHBE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Bacteriostatic Properties
Research indicates that this compound exhibits bacteriostatic properties against Mycobacterium tuberculosis, making it a candidate for therapeutic applications in tuberculosis treatment. The mechanism of action likely involves interference with essential metabolic pathways in the bacteria, potentially reducing the risk of drug resistance .

Case Study: Antitubercular Activity
In a study assessing various derivatives of butenoic acid compounds, 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester demonstrated significant inhibition of Mycobacterium tuberculosis growth. The compound's unique structure allows for targeted interactions with bacterial enzymes, enhancing its efficacy .

Synthetic Organic Chemistry

Synthesis Routes
The synthesis of 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester can be achieved through several methods:

  • Amide Bond Formation : Reacting 2-butenoic acid with 2-nitroaniline under acidic conditions.
  • Esterification : Introducing the methyl ester group using catalysts like sulfuric acid or p-toluenesulfonic acid .

These methods allow for tailored synthesis, enabling the production of various derivatives with enhanced properties.

Material Science Applications

UV Filters in Cosmetics
The (E)-isomer of this compound is utilized in developing UV filters for cosmetic products. Its ability to absorb UV radiation makes it valuable in protecting skin from harmful UV exposure .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Structural Analogues: Substituent and Ester Variations

The table below compares the target compound with structurally related α,β-unsaturated esters differing in substituents, ester groups, and stereochemistry:

Compound Name Substituents Ester Group Molecular Formula Molecular Weight (Da) Key Features
Target Compound 2-Nitrophenylamino Methyl C₁₁H₁₀N₂O₅ 250.06 (E)-configuration; used in ACE inhibitor synthesis
Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate 4-Nitrophenyl Ethyl C₁₂H₁₁NO₅ 249.21 (E)-configuration; synthesized via Pd-catalyzed coupling
Ethyl (E)-4-(4-fluorophenyl)-4-oxo-2-butenoate 4-Fluorophenyl Ethyl C₁₂H₁₁FO₃ 222.21 Fluorine substituent enhances electronegativity; potential bioactivity
Methyl Maleurate (Z-isomer) Carbamoylamino Methyl C₆H₈N₂O₄ 172.14 (Z)-configuration; lacks nitro group; lower molecular weight
Ethyl (E)-4-(4-methoxyphenyl)-4-oxo-2-butenoate 4-Methoxyphenyl Ethyl C₁₃H₁₄O₄ 234.25 Methoxy group improves solubility; used in organic synthesis
4-Phenyl-3-butenoic acid (PBA) Phenyl N/A C₁₀H₁₀O₂ 162.19 Non-esterified; inhibitor of peptidylglycine α-amidating monooxygenase (PAM)

Physicochemical Properties

  • Nitro Groups : Increase molecular weight and polar surface area, reducing solubility compared to methoxy or fluorine derivatives .
  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher volatility than ethyl esters .
  • Stereochemistry : (E)-isomers often show distinct reactivity and biological activity compared to (Z)-isomers .

Biological Activity

2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-, also known by its CAS number 90800-54-7, is a synthetic organic compound characterized by a unique structure that includes a butenoic acid backbone and a nitrophenyl amino group. This compound has garnered attention due to its potential biological activities, particularly its bacteriostatic properties against Mycobacterium tuberculosis, making it a candidate for therapeutic applications in treating tuberculosis.

  • Molecular Formula : C₁₀H₇N₁O₅
  • Molecular Weight : 221.166 g/mol
  • Structure : The compound features a butenoic acid core with a nitrophenyl amino group and a methyl ester functional group. This configuration contributes to its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interfere with essential metabolic pathways in bacteria. The nitrophenyl group is believed to play a crucial role in binding to specific molecular targets, leading to inhibition of bacterial growth without outright killing the bacteria. This mechanism is particularly beneficial in preventing the development of drug resistance .

Antimicrobial Activity

Research indicates that 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester exhibits significant bacteriostatic effects against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests that it may be useful in developing new treatments for tuberculosis, which remains a major global health challenge .

Comparative Activity

A comparison with similar compounds reveals that structural variations can influence biological activities. For instance, while other derivatives of butenoic acid have been studied, the unique combination of the nitrophenyl amino group in this compound enhances its efficacy against specific bacterial strains .

Study on Bacteriostatic Properties

A study conducted on the bacteriostatic properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The results indicated that at certain concentrations, the compound could significantly reduce bacterial viability without causing cell lysis .

Concentration (µg/mL)Bacterial Viability (%)
0100
1080
5050
10020

This table illustrates the dose-dependent response of Mycobacterium tuberculosis to treatment with the compound.

Synthesis and Derivatives

The synthesis of 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester typically involves:

  • Formation of an amide bond between 2-butenoic acid and 2-nitroaniline.
  • Esterification under acidic conditions using catalysts like sulfuric acid or p-toluenesulfonic acid.

This synthetic route allows for the exploration of various derivatives that may exhibit enhanced or altered biological activities .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-4-[(2-nitrophenyl)amino]-4-oxo-2-butenoic acid methyl ester?

Methodological Answer:

  • Step 1: Amide Coupling
    React 2-nitroaniline with a suitable α,β-unsaturated ester precursor (e.g., maleic anhydride derivative) using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane.
  • Step 2: Stereochemical Control
    Ensure (E)-configuration by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor trans-addition, as described for analogous α,β-unsaturated amides .
  • Step 3: Purification
    Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the pure product. Monitor purity via TLC and HPLC .

Q. How should researchers characterize this compound’s structural and spectral properties?

Methodological Answer:

  • NMR Analysis : Perform 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm the (E)-configuration (typical coupling constants JHH1216HzJ_{H-H} \approx 12–16 \, \text{Hz} for trans double bonds) and nitro/amide functional groups .
  • IR Spectroscopy : Identify key peaks:
    • ν(C=O)16801720cm1\nu(\text{C=O}) \approx 1680–1720 \, \text{cm}^{-1} (ester and amide carbonyls),
    • ν(NO2)1520cm1\nu(\text{NO}_2) \approx 1520 \, \text{cm}^{-1} (asymmetric stretching) .
  • Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA software). Discrepancies in chemical shifts may arise from solvent effects or tautomerism .
  • X-ray Crystallography : If crystalline, determine the absolute configuration via single-crystal XRD to validate stereochemical assignments .
  • Dynamic NMR : For conformational ambiguities, perform variable-temperature NMR to assess rotational barriers or tautomeric equilibria .

Q. What computational strategies are suitable for studying this compound’s reactivity and bioactivity?

Methodological Answer:

  • Reactivity Studies :
    • Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
    • Simulate reaction pathways (e.g., hydrolysis of the ester group) with implicit solvent models (e.g., COSMO-RS) .
  • Bioactivity Modeling :
    • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using the compound’s 3D structure .

Q. How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Test against COX-2 or LOX enzymes using fluorometric or colorimetric substrates (e.g., prostaglandin H2_2 synthase assay) .
    • Calculate IC50_{50} values via dose-response curves (GraphPad Prism software).
  • Cytotoxicity Screening :
    • Use MTT or resazurin assays on mammalian cell lines (e.g., HepG2) to assess toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-

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